Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoquinoline derivative, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the thiazole ring and the ester group. Common reagents used in these reactions include cyclopropylamine, isoquinoline, and thiazole derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can increase the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (Vitamin B1), which have diverse biological activities.
Isoquinoline Derivatives: Compounds like berberine, which are known for their medicinal properties.
Ester Compounds: Various esters used in pharmaceuticals and organic synthesis.
Uniqueness
Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure–activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring and a cyclopropyl group, contributing to its structural diversity and potential pharmacological applications. The molecular formula is C19H17N3O4S .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known for its role in antimicrobial and anticancer activities. The dihydroisoquinoline structure has been associated with neuroprotective effects and the modulation of neurotransmitter systems .
Potential Mechanisms Include:
- Inhibition of Key Enzymes : Compounds with similar structures have shown inhibitory effects on enzymes involved in cancer progression and microbial resistance.
- Modulation of Gene Expression : The compound may influence transcription factors such as Oct3/4, which plays a crucial role in maintaining pluripotency in stem cells .
- Antimicrobial Activity : Thiazole derivatives are often explored for their antimicrobial properties, potentially making this compound effective against various pathogens .
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural components suggest potential activity against bacterial strains. Similar thiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml .
Structure–Activity Relationship (SAR)
The SAR of this compound indicates that modifications to the thiazole or isoquinoline components can significantly affect biological activity. The following table summarizes some related compounds and their activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiazole derivatives | Thiazole ring | Antimicrobial, anticancer |
Dihydroisoquinolines | Isoquinoline structure | Neuroprotective, anticancer |
Cyclopropane derivatives | Cyclopropane ring | Various pharmacological effects |
Case Studies
- Induction of Pluripotency : A study highlighted the ability of structurally similar thiazole compounds to enhance Oct3/4 expression in embryonic stem cells, suggesting potential applications in regenerative medicine .
- Antimicrobial Efficacy : Research on related thiazole compounds demonstrated significant activity against resistant strains of bacteria, indicating that this compound could be further explored for antibiotic development .
Properties
Molecular Formula |
C19H17N3O4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 2-[(2-cyclopropyl-1-oxoisoquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H17N3O4S/c1-2-26-18(25)15-10-27-19(20-15)21-16(23)14-9-22(11-7-8-11)17(24)13-6-4-3-5-12(13)14/h3-6,9-11H,2,7-8H2,1H3,(H,20,21,23) |
InChI Key |
XEPZPHYNMLFXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4 |
Origin of Product |
United States |
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